2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile
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Overview
Description
2-amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile is a phenylpyridine.
Scientific Research Applications
Chemical Synthesis and Reactivity
2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile demonstrates a range of reactivities, making it a valuable compound in synthetic chemistry. For instance, its derivatives have been synthesized for various purposes, such as in the creation of biologically active pyrrolo[2,3-b]pyridine scaffolds (Farid M Sroor, 2019). Additionally, the compound has been utilized in the synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, showcasing its versatility in creating complex heterocyclic structures (M. Ibrahim et al., 2008).
Fluorescence and Antibacterial Properties
Some derivatives of this compound have been studied for their fluorescence properties, which could have implications in materials science and biological labeling (A. S. Girgis et al., 2004). Moreover, certain derivatives of this compound have shown antibacterial and antifungal activities, highlighting its potential in pharmaceutical applications (V. V. Bhuva et al., 2015).
Corrosion Inhibition
In the field of material science, derivatives of this compound have been investigated as corrosion inhibitors for metals in acidic environments. This application is significant in industrial settings to enhance the durability and longevity of metallic structures (K. R. Ansari et al., 2015).
Properties
Molecular Formula |
C13H10ClN3 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10ClN3/c1-8-6-11(12(7-15)13(16)17-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H2,16,17) |
InChI Key |
OIADGIDTZVRINS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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